![molecular formula C5H12N2O B2943994 (RS)-2-amino-2-methylbutanamide CAS No. 59209-90-4](/img/structure/B2943994.png)
(RS)-2-amino-2-methylbutanamide
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Overview
Description
(RS)-2-amino-2-methylbutanamide, also known as AICA ribonucleotide, is a purine nucleotide analog that has been studied extensively for its potential therapeutic applications. It is a synthetic compound that is structurally similar to adenosine monophosphate (AMP) and has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. In
Scientific Research Applications
Drug Development and Delivery
(RS)-2-amino-2-methylbutanamide: is a compound that can be utilized in the development of novel drug delivery systems. Its unique structure allows it to be a candidate for creating prodrugs or drugs that can be activated in the body to improve efficacy and reduce side effects. For instance, RS Research, a clinical-stage biotechnology start-up, is developing innovative therapies to win the fight against cancer, potentially utilizing similar compounds for their novel drug delivery technology .
Remote Sensing and GIS Applications
While not directly related to (RS)-2-amino-2-methylbutanamide , remote sensing and GIS technologies rely on the chemical properties of materials to gather data. Compounds like (RS)-2-amino-2-methylbutanamide could be used as reference materials or calibration standards in remote sensing applications due to their defined spectral signatures .
Mechanism of Action
Target of Action
It’s worth noting that the compound’s mechanism of action could be related to its interaction with specific proteins or enzymes within the body .
Mode of Action
It’s plausible that the compound interacts with its targets, leading to changes at the molecular level that could influence cellular functions .
Biochemical Pathways
It’s possible that the compound could influence various biochemical transformations such as carboxylation, hydroxylation, and peroxidation .
Pharmacokinetics
It’s known that these properties are strongly influenced by the physicochemical parameters of a compound . Therefore, the compound’s ADME properties could impact its bioavailability, influencing how effectively it can exert its effects within the body.
Result of Action
It’s plausible that the compound could induce changes at the molecular and cellular levels, potentially influencing various cellular processes .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and salinity can impact the activity and stability of a compound . Therefore, these factors could potentially influence the action of (RS)-2-amino-2-methylbutanamide.
properties
IUPAC Name |
2-amino-2-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-5(2,7)4(6)8/h3,7H2,1-2H3,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYOSYIKDVALRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methylbutanamide | |
CAS RN |
59209-90-4 |
Source
|
Record name | 2-amino-2-methylbutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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